Cas no 120375-11-3 (3-O-(α-L-Fucopyranosyl)-D-galactose)

3-O-(α-L-Fucopyranosyl)-D-galactose is a fucosylated galactose derivative with significant relevance in glycobiology and carbohydrate chemistry. This compound serves as a key intermediate in the synthesis of complex oligosaccharides and glycoconjugates, particularly those involved in cell-cell recognition and signaling processes. Its structural features make it valuable for studying fucosyltransferase activity and glycosylation patterns. The α-L-fucopyranosyl linkage is biologically significant, as it mimics natural epitopes found in human glycans. This product is characterized by high purity and stability, ensuring reliable performance in enzymatic assays and structural studies. Its well-defined structure facilitates research in immunology, microbiology, and glycoprotein analysis, supporting advancements in therapeutic and diagnostic applications.
3-O-(α-L-Fucopyranosyl)-D-galactose structure
120375-11-3 structure
Product Name:3-O-(α-L-Fucopyranosyl)-D-galactose
CAS No:120375-11-3
MF:C12H22O10
MW:326.297085285187
CID:105025
PubChem ID:46781666
Update Time:2025-10-28

3-O-(α-L-Fucopyranosyl)-D-galactose Chemical and Physical Properties

Names and Identifiers

    • 3-O-(α-L-Fucopyranosyl)-D-galactose
    • 3-O-(A-L-FUCOPYRANOSYL)-D-GALACTOSE
    • (3S,4S,6S)-2-methyl-6-[(4S,5S)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol
    • b-D-Galactopyranose, 3-O-(6-deoxy-a-L-galactopyranosyl)-
    • 3-O-(Alpha-L-Fucopyranosyl)-D-galactose
    • A-D-galactopyranose
    • 3-O-(a-L-Fucopyranosyl)-D-galactopyranose
    • 3-O-(6-Deoxy-α-L-galactopyranosyl)-β-D-galactopyranose
    • 3-O-(6-Deoxy-beta-D-threo-hexopyranosyl)-L-erythro-hexopyranose
    • 3-O-(
    • A-L-Fucopyranosyl)-D-galactose
    • 120375-11-3
    • DTXSID80675912
    • Inchi: 1S/C12H22O10/c1-3-5(14)7(16)8(17)12(20-3)22-10-6(15)4(2-13)21-11(19)9(10)18/h3-19H,2H2,1H3/t3?,4?,5-,6+,7+,8?,9?,10+,11?,12+/m1/s1
    • InChI Key: HLLZGYFHHYGOLN-QAEQPVNISA-N
    • SMILES: O([C@H]1C([C@H]([C@@H](C(C)O1)O)O)O)[C@@H]1C(C(O)OC(CO)[C@@H]1O)O

Computed Properties

  • Exact Mass: 326.12100
  • Monoisotopic Mass: 326.12129689g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.7
  • Topological Polar Surface Area: 169Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.7±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 624.2±55.0 °C at 760 mmHg
  • Flash Point: 331.3±31.5 °C
  • Refractive Index: 1.624
  • Solubility: Methanol, Water
  • PSA: 169.30000
  • LogP: -4.36960
  • Vapor Pressure: 0.0±4.1 mmHg at 25°C

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Additional information on 3-O-(α-L-Fucopyranosyl)-D-galactose

Introduction to 3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3)

3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3) is a complex carbohydrate that has garnered significant attention in the fields of glycobiology and medicinal chemistry due to its unique structural and functional properties. This compound, also known as Fucosylgalactose, is a disaccharide composed of a D-galactose residue linked to an α-L-fucose residue through a 3-O-glycosidic bond. The intricate structure of 3-O-(α-L-Fucopyranosyl)-D-galactose plays a crucial role in various biological processes, including cell signaling, immune responses, and the development of glycoconjugate vaccines.

The study of 3-O-(α-L-Fucopyranosyl)-D-galactose has been driven by its potential applications in the development of therapeutic agents and diagnostic tools. Recent advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled researchers to gain deeper insights into the structure and dynamics of this compound. These techniques have facilitated the identification and quantification of 3-O-(α-L-Fucopyranosyl)-D-galactose in biological samples, contributing to a better understanding of its biological significance.

In the context of glycobiology, 3-O-(α-L-Fucopyranosyl)-D-galactose is known to be involved in the formation of various glycoconjugates, such as glycoproteins and glycolipids. These glycoconjugates are essential for cell-cell interactions, immune recognition, and the modulation of inflammatory responses. For instance, fucose-containing glycans have been shown to play a critical role in the binding of selectins, which are adhesion molecules involved in leukocyte trafficking during inflammation. The presence of 3-O-(α-L-Fucopyranosyl)-D-galactose in these glycans can significantly influence the affinity and specificity of selectin-ligand interactions.

Recent research has also highlighted the potential therapeutic applications of 3-O-(α-L-Fucopyranosyl)-D-galactose. Studies have demonstrated that this compound can modulate immune responses by interacting with specific receptors on immune cells. For example, fucose-containing glycans have been shown to bind to dendritic cells and T cells, influencing their activation and function. This property makes 3-O-(α-L-Fucopyranosyl)-D-galactose a promising candidate for the development of immunomodulatory agents.

In addition to its immunomodulatory effects, 3-O-(α-L-Fucopyranosyl)-D-galactose has been explored for its potential use in glycoconjugate vaccines. Glycoconjugate vaccines are designed to elicit strong immune responses against specific carbohydrate antigens by conjugating them to carrier proteins. The inclusion of 3-O-(α-L-Fucopyranosyl)-D-galactose in these vaccines can enhance their immunogenicity and efficacy, making them valuable tools for preventing infectious diseases.

The synthesis and purification of 3-O-(α-L-Fucopyranosyl)-D-galactose have been areas of active research due to the challenges associated with producing this compound in high purity and yield. Various synthetic routes have been developed, including enzymatic methods and chemical synthesis approaches. Enzymatic synthesis involves the use of glycosyltransferases to catalyze the formation of the glycosidic bond between D-galactose and α-L-fucose. This method offers high specificity and regioselectivity but can be limited by substrate availability and enzyme stability. Chemical synthesis methods, on the other hand, provide greater control over the reaction conditions but may require multiple steps and complex purification procedures.

Despite these challenges, recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing 3-O-(α-L-Fucopyranosyl)-D-galactose. For example, one study reported a one-pot synthesis method that combines multiple reactions into a single step, significantly reducing the overall time and cost associated with production. This method has shown promise for large-scale manufacturing of 3-O-(α-L-Fucopyranosyl)-D-galactose, making it more accessible for research and commercial applications.

The safety profile of 3-O-(α-L-Fucopyranosyl)-D-galactose is another important consideration for its use in therapeutic applications. Preclinical studies have demonstrated that this compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 3-O-(α-L-Fucopyranosyl)-D-galactose (CAS No. 120375-11-3) is a multifaceted compound with significant potential in various biomedical applications. Its unique structural properties make it an important molecule in glycobiology research, while its immunomodulatory effects and role in glycoconjugate vaccines highlight its therapeutic potential. Ongoing research continues to uncover new insights into the biology and chemistry of 3-O-(α-L-Fucopyranosyl)-D-galactose, paving the way for innovative treatments and diagnostic tools in the future.

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